molecular formula C9H10O3 B3048420 Phenyl 2-methoxyacetate CAS No. 16839-92-2

Phenyl 2-methoxyacetate

Cat. No. B3048420
CAS RN: 16839-92-2
M. Wt: 166.17 g/mol
InChI Key: RRGKOFFIQZTPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-methoxyacetate, also known as Phenol, 2-methoxy-, acetate, is a chemical compound with the formula C9H10O3 and a molecular weight of 166.1739 . It is also referred to by other names such as o-Acetoxyanisole, o-Methoxyphenyl acetate, Eucol, Guaiacol acetate, Guaiacyl acetate, 1-Acetoxy-2-methoxybenzene, 2-Methoxyphenyl acetate, o-Anisyl acetate, 2-Acetoxyanisole, NSC 3831, O-Acetylguaiacol, Phenol, 2-methoxy-, 1-acetate, Acetic acid, 2-methoxyphenyl ester, Guaiaol acetate .


Synthesis Analysis

The synthesis of Phenyl 2-methoxyacetate and its derivatives has been a subject of research. A depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, was synthesized through a facile approach in high yields . The structure was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study .


Molecular Structure Analysis

The molecular structure of Phenyl 2-methoxyacetate can be found in the NIST Chemistry WebBook . It is also available as a 2d Mol file .


Chemical Reactions Analysis

Phenyl 2-methoxyacetate, being a phenol derivative, is expected to be highly reactive. Phenols are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

Phenyl 2-methoxyacetate is a solid at room temperature . It has a molecular weight of 166.18 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Enzymatic Kinetic Resolution

Phenyl 2-methoxyacetate and its derivatives have been utilized in enzymatic kinetic resolutions. For example, in the study of the resolution of 2-heptylamine using Novozyme435, methyl methoxyacetate, a derivative of Phenyl 2-methoxyacetate, was employed as an acyl donor. This process resulted in high conversion and optical purity of the resulting product, showcasing the utility of these compounds in chiral separation processes (Sun et al., 2010).

Hypolipidaemic and Antiplatelet Activity

Phenyl 2-methoxyacetate derivatives have been investigated for their potential in treating hyperlipidemia and thrombotic diseases. For instance, phenoxyacetic acid derivatives, including those related to Phenyl 2-methoxyacetate, have shown significant decreases in cholesterol levels and inhibited ADP-induced aggregation in vitro, indicating their promise in treating human hyperlipidemia and thrombotic diseases (Pérez‐Pastén et al., 2006).

Development of Fluorescent Nanomaterials

Derivatives of Phenyl 2-methoxyacetate have been explored for creating fluorescent nanomaterials. In a study, 2-phenyl-benzoxazole derivatives, including those with methoxy substituents, were used to create nanofibers and microcrystals. These compounds exhibited strong blue light emission in the solid state, highlighting their potential in applications requiring fluorescent materials, such as in biological media (Ghodbane et al., 2012).

Synthesis of Ethylzinc Carboxylates

In organometallic chemistry, Phenyl 2-methoxyacetate derivatives have been used in the synthesis of ethylzinc carboxylates. The study by Grala et al. (2015) reports on the diverse structures obtained from reactions involving methoxyacetic acid, illustrating the role of these compounds in synthesizing complex organometallic structures (Grala et al., 2015).

Antimycobacterial Activity

Phenyl 2-methoxyacetate derivatives have been synthesized and tested for their antimycobacterial activity. For instance, a study on pyrazoline derivatives involving 2-methoxy phenoxyacetic acid demonstrated significant activity against Mycobacterium tuberculosis, suggesting their potential in developing new antimycobacterial agents (Ali et al., 2007).

Bonding in Dentistry

In dental materials science, Phenyl 2-methoxyacetate derivatives have been used to enhance bonding to dentin. A study involving 2-methacryloyloxyethyl phenyl phosphoric acid, a derivative, showed improved bonding to dentin surfaces preconditioned with ethylenediaminetetraacetate (EDTA), indicating its potential in dental applications (Miyasaka & Nakabayashi, 2001).

Antifungal Bioactivity

In the field of fungicides, derivatives of Phenyl 2-methoxyacetate have been synthesized and shown to possess potent antifungal activities. Li & Yang (2009) reported that certain methyl 2-methoxyimino derivatives exhibited strong antifungal activities against several pathogenic fungi, highlighting their potential as effective fungicidal agents (Li & Yang, 2009).

Safety and Hazards

Phenyl 2-methoxyacetate is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing vapors and aerosols, and using protective gloves, clothing, and eye/face protection .

Future Directions

Phenyl 2-methoxyacetate and its derivatives have potential applications in various industries, including plastics, adhesives, and coatings . They also have potential biological activities, including anti-tumor and anti-inflammatory effects . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

properties

IUPAC Name

phenyl 2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-7-9(10)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGKOFFIQZTPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337417
Record name Phenyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16839-92-2
Record name Phenyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-methoxyacetate
Reactant of Route 2
Reactant of Route 2
Phenyl 2-methoxyacetate
Reactant of Route 3
Reactant of Route 3
Phenyl 2-methoxyacetate
Reactant of Route 4
Reactant of Route 4
Phenyl 2-methoxyacetate
Reactant of Route 5
Reactant of Route 5
Phenyl 2-methoxyacetate
Reactant of Route 6
Reactant of Route 6
Phenyl 2-methoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.